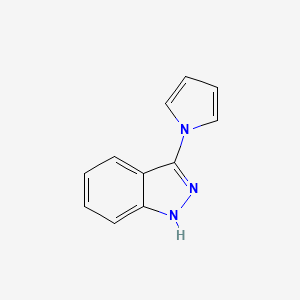

3-(1H-吡咯-1-基)-1H-吲唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(1H-pyrrol-1-yl)-1H-indazole” is likely to be a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . Pyrrole and indazole are both heterocyclic aromatic organic compounds, which are often used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of “3-(1H-pyrrol-1-yl)-1H-indazole” would likely be complex due to the presence of the pyrrole and indazole rings. Pyrroles consist of four carbon atoms and one nitrogen atom in a five-membered ring, while indazoles contain two nitrogen atoms in a fused pyrrole and benzene ring .

科学研究应用

抗菌活性

3-(1H-吡咯-1-基)-1H-吲唑已因其在抗菌活性中的作用而被研究。具体而言,其衍生物已显示出治疗革兰氏阴性细菌感染的希望,包括流感嗜血杆菌和卡他莫拉菌。当用各种取代基修饰时,这些衍生物表现出不同的抗菌效果,受唑类系统电子特性的变化影响 (Genin 等,2000)。

癌症研究中的抗增殖作用

3-(1H-吡咯-1-基)-1H-吲唑衍生物已因其对人癌细胞系的抗增殖作用而被研究。这些衍生物显示出显着的效力,特别是对 HL60 细胞系。研究表明,这些化合物靶向 Aurora A 激酶,显示出作为癌症治疗中治疗剂的潜力 (宋等,2015)。

发光特性

该化合物已被用于合成蓝色发光材料。涉及三组分偶联缩合合成和环化缩合-SNAr 序列的两步过程产生了在紫外激发下表现出强蓝色发射的衍生物。这些化合物可能在基于荧光的技术和材料科学中具有潜在的应用 (Nordmann 等,2015)。

生物相关化合物合成

3-(1H-吡咯-1-基)-1H-吲唑及其衍生物的合成已用于生产生物相关化合物。这些合成方法旨在创建具有潜在生物活性的化合物,包括制药应用。合成过程通常涉及各种化学反应,并已针对有效生成这些杂环化合物进行了优化 (Servi & Akgün,2002)。

在药物发现中的应用

含有 3-(1H-吡咯-1-基)-1H-吲唑的化合物与药物开发的重大进展有关。它们被纳入药物分子已导致发现潜在的治疗剂,展示了广泛的药理学应用 (Dheer 等,2017)。

抗氧化状态研究

研究还探讨了 3-(1H-吡咯-2-基)-1H-吲唑对动物模型中抗氧化状态的影响。发现该化合物影响大鼠中各种抗氧化剂和丙二醛的水平,表明其在氧化应激相关研究中的潜在作用 (Karatas 等,2010)。

作用机制

Target of Action

Compounds with similar structures, such as 5-[2-(1h-pyrrol-1-yl)ethoxy]-1h-indole, have been found to interact with leukotriene a-4 hydrolase in humans .

Mode of Action

For instance, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides have been found to exhibit appreciable action against DHFR and enoyl ACP reductase enzymes .

Biochemical Pathways

It is known that indoles, a class of organic compounds to which this compound belongs, are involved in a wide range of biological activities .

Result of Action

Compounds with similar structures have shown strong antibacterial and antitubercular properties .

属性

IUPAC Name |

3-pyrrol-1-yl-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-2-6-10-9(5-1)11(13-12-10)14-7-3-4-8-14/h1-8H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURSLJLBWXNMKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione](/img/structure/B2978135.png)

![N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2978147.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2978150.png)

![Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate](/img/structure/B2978151.png)

![1-[1-(2-Hydroxy-3-piperazin-1-yl-propyl)-2,4-dimethyl-1h-pyrrol-3-yl]-ethanone dihydrochloride](/img/structure/B2978152.png)

![N-[2-[4-(2-Chlorophenoxy)piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2978153.png)